molecular formula C11H12Cl2N2O2 B14141295 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide CAS No. 42596-14-5

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide

Cat. No.: B14141295
CAS No.: 42596-14-5
M. Wt: 275.13 g/mol
InChI Key: DOXPFFQCIPCQGG-MKMNVTDBSA-N
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Description

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methyllactic acid moiety linked to a 2,6-dichlorobenzylidene hydrazide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,6-dichlorobenzylidene hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the two components. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .

Scientific Research Applications

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide is unique due to the presence of the methyllactic acid moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this specific functional group .

Properties

CAS No.

42596-14-5

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C11H12Cl2N2O2/c1-11(2,17)10(16)15-14-6-7-8(12)4-3-5-9(7)13/h3-6,17H,1-2H3,(H,15,16)/b14-6+

InChI Key

DOXPFFQCIPCQGG-MKMNVTDBSA-N

Isomeric SMILES

CC(C)(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)O

Canonical SMILES

CC(C)(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

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